

# "pharmacological properties of fennel seed oil"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Pharmacological Properties of Fennel Seed Oil

## Introduction

Fennel, *Foeniculum vulgare* Mill., is an aromatic plant belonging to the Apiaceae family, with a long history of use in traditional medicine and culinary applications across the Mediterranean, Egyptian, Roman, and Chinese cultures.[1][2] The essential oil extracted from its seeds is a complex mixture of volatile compounds responsible for its characteristic aroma and diverse therapeutic properties.[3] Traditionally, it has been employed as a carminative, digestive, antispasmodic, anti-inflammatory, and antimicrobial agent.[1][4] This guide provides a comprehensive technical overview of the pharmacological properties of fennel seed oil, focusing on its chemical composition, and its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. It is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

## Chemical Composition

The pharmacological activity of fennel seed oil is intrinsically linked to its chemical composition. The primary method for analyzing the oil's constituents is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The principal bioactive components are phenylpropanoids and monoterpenes. While the exact percentages can vary based on geographical origin, cultivation practices, and developmental stage of the plant, the major constituents consistently identified include trans-anethole, fenchone, estragole (methyl chavicol), and limonene.[3][5][7][8]

| Compound                    | Chemical Class  | Percentage Range (%) | References      |
|-----------------------------|-----------------|----------------------|-----------------|
| trans-Anethole              | Phenylpropanoid | 22.22 - 86.08        | [3][4][5][6][9] |
| Fenchone                    | Monoterpenoid   | 6.65 - 34.4          | [2][3][5][10]   |
| Estragole (Methyl Chavicol) | Phenylpropanoid | 2.32 - 53.3          | [2][3][10][11]  |
| Limonene                    | Monoterpene     | 1.0 - 20.48          | [5][6][7]       |
| $\alpha$ -Pinene            | Monoterpene     | 1.82 - 5.0           | [6][7]          |

Table 1: Major Chemical Constituents of Fennel Seed Oil.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

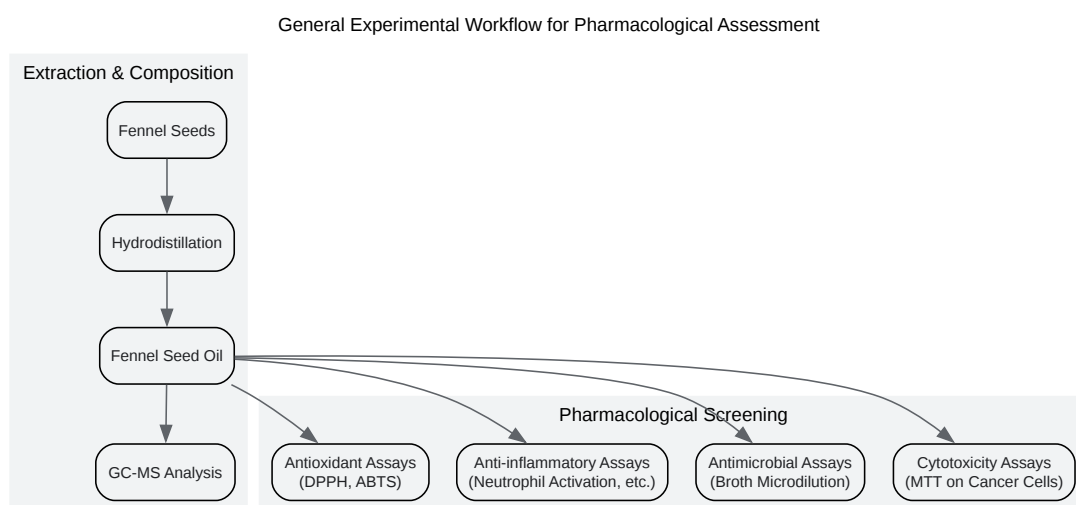
Objective: To identify and quantify the volatile components of fennel seed essential oil.

Methodology:

- **Sample Preparation:** The essential oil is extracted from dried fennel seeds, typically via hydrodistillation using a Clevenger-type apparatus for several hours.[6] The collected oil is then dried over anhydrous sodium sulfate and stored at 4°C in a dark vial until analysis.[6]
- **Instrumentation:** A GC-MS system, such as a Perkin Elmer or similar, equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness) is used.
- **Chromatographic Conditions:**
  - **Carrier Gas:** Helium, at a constant flow rate (e.g., 1 mL/min).
  - **Injector Temperature:** 250°C.
  - **Oven Temperature Program:** An initial temperature of 60°C is held for a few minutes, then ramped up to a final temperature (e.g., 240°C) at a rate of 3-5°C/min.

- Injection Volume: 1  $\mu$ L of a diluted sample (e.g., 1% in hexane).
- Mass Spectrometry Conditions:
  - Ion Source Temperature: 200-230°C.
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: m/z 40-550.
- Component Identification: The identification of constituents is performed by comparing their retention indices and mass spectra with those of authentic standards and with data from mass spectral libraries such as NIST and Wiley.[11]
- Quantification: The relative percentage of each component is calculated from the GC peak areas without using correction factors.

## Pharmacological Properties



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Caption: General workflow for fennel seed oil analysis.

## Antioxidant Activity

Fennel seed oil exhibits significant antioxidant properties, primarily attributed to its phenolic components, which can donate hydrogen to neutralize free radicals.[3][9] This activity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12]

| Assay                   | IC <sub>50</sub> Value    | Reference |
|-------------------------|---------------------------|-----------|
| DPPH Radical Scavenging | 15.66 mg/g - 126.05 µg/mL | [12]      |
| ABTS Radical Scavenging | 24.72 µg/mL - 49.24 µg/mL | [12]      |

Table 2: Antioxidant Activity of Fennel Seed Oil. Note: Values vary significantly based on the specific oil sample and experimental conditions.

Objective: To determine the free radical scavenging capacity of fennel seed oil.[13]

Principle: The antioxidant capacity is measured by the ability of the oil to reduce the stable violet-colored DPPH radical to the yellow-colored, non-radical form, DPPH-H. The discoloration is quantified spectrophotometrically.[13][14]

Methodology:[15][16][17]

- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light. [15]
- Sample Preparation: Prepare a series of dilutions of the fennel seed oil in the same solvent. A positive control, such as ascorbic acid or BHT, is also prepared at various concentrations. [3][15]
- Reaction: In a 96-well plate or cuvettes, add a defined volume of each oil dilution (e.g., 50 µL) to a larger volume of the DPPH working solution (e.g., 450 µL).[16] A blank containing only the solvent and the DPPH solution is also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[15]
- Measurement: The absorbance of each sample is measured at 517 nm using a spectrophotometer or microplate reader.[14]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

- % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
- Where  $A_{\text{control}}$  is the absorbance of the blank and  $A_{\text{sample}}$  is the absorbance of the test sample.[16]
- IC<sub>50</sub> Determination: The IC<sub>50</sub> value, which is the concentration of the oil required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC<sub>50</sub> value indicates greater antioxidant activity.[15]

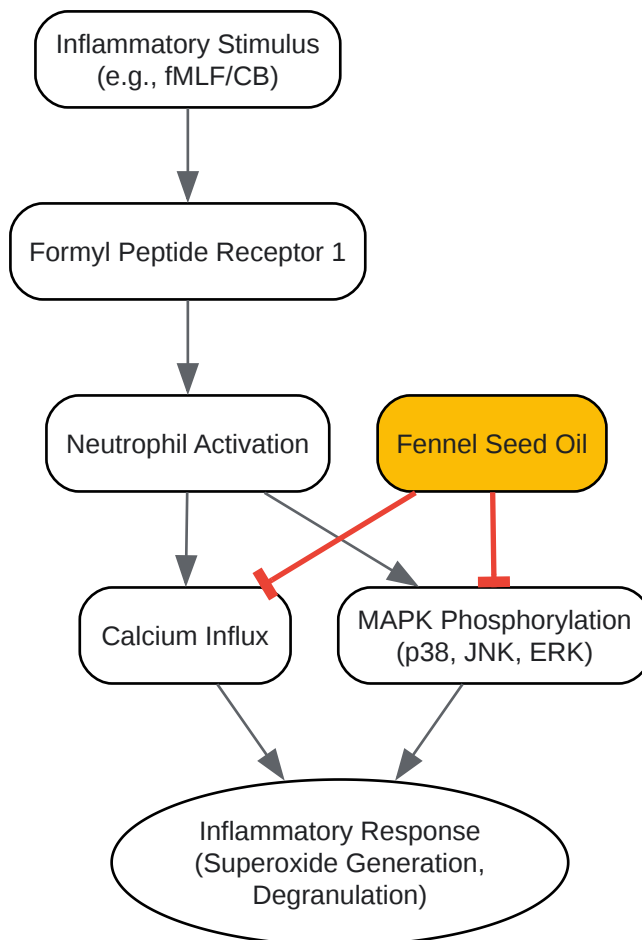
## Anti-inflammatory Activity

Fennel seed oil demonstrates potent anti-inflammatory effects by modulating key signaling pathways in immune cells.[7] Studies have shown that it can significantly suppress the activation of human neutrophils, which are key players in inflammatory responses.[18] The mechanism involves the regulation of intracellular calcium levels and the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. [18][19] This leads to a reduction in the release of inflammatory mediators like superoxide anions.[7]

| Assay   | IC <sub>50</sub> Value | Reference |
|---|------------------------|-----------|
| Inhibition of Superoxide Anion Generation (fMLF/CB-induced) | 3.8 µg/mL - 17.2 µg/mL | [18][19]  |

Table 3: In Vitro Anti-inflammatory Activity of Fennel Seed Oil.

## Inhibition of Neutrophil Inflammatory Pathway



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Caption: Fennel oil's anti-inflammatory mechanism.

Objective: To assess the inhibitory effect of fennel seed oil on the respiratory burst in human neutrophils.[18]

Methodology:

- Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods like dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.

- **Sample Preparation:** Fennel oil is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
- **Reaction Setup:** Neutrophils are incubated with the different concentrations of fennel oil or vehicle control at 37°C.
- **Stimulation:** The reaction is initiated by adding a stimulating agent, such as formyl-methionyl-leucyl-phenylalanine (fMLF) in the presence of cytochalasin B (CB), to induce respiratory burst. The generation of superoxide anion is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm.
- **Calculation:** The inhibitory effect of the oil is calculated by comparing the rate of superoxide production in the presence of the oil to that of the control group. IC<sub>50</sub> values are then determined from the dose-response curve.

## Antimicrobial Activity

Fennel seed oil possesses broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] This activity is largely due to major components like trans-anethole and fenchone.[2][3] The efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).



| Microorganism           | Assay | Value                 | Reference |
|-------------------------|-------|-----------------------|-----------|
| Staphylococcus aureus   | MIC   | 50 µg/mL - 0.25 µl/ml | [11][20]  |
| Staphylococcus aureus   | MBC   | 0.50 µl/ml            | [20]      |
| Bacillus cereus         | MIC   | 50 µg/mL              | [11]      |
| Acinetobacter baumannii | MIC   | 1/2000 (v/v)          | [6]       |
| Various Bacteria        | MIC   | 0.781 - 25 µl/ml      | [21]      |
| Aspergillus niger       | MIC   | 0.38 µl/ml            | [20]      |
| Aspergillus niger       | MFC   | 0.75 µl/ml            | [20]      |

Table 4: Antimicrobial Activity of Fennel Seed Oil.

Objective: To determine the lowest concentration of fennel seed oil that inhibits the visible growth of a microorganism.[22][23]

#### Methodology:

- **Microorganism Preparation:** Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
- **Sample Preparation:** Serial two-fold dilutions of the fennel seed oil are prepared in a 96-well microtiter plate containing the culture broth. Due to the oil's immiscibility with aqueous media, a stabilizing agent like 0.15% (w/v) agar or an emulsifier may be required to ensure adequate contact.[24][25]
- **Inoculation:** Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- MIC Determination: The MIC is determined as the lowest concentration of the essential oil at which no visible growth (turbidity) is observed.[6] A redox indicator like resazurin can be added to aid in visualizing viability (a color change from blue to pink indicates growth).[24][25]
- MBC/MFC Determination: To determine the MBC/MFC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated, and the lowest concentration that results in  $\geq 99.9\%$  killing of the initial inoculum is defined as the MBC/MFC.[6]

## Cytotoxic Activity

Fennel seed oil and its extracts have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology.[4][26] The activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

| Cell Line | Cancer Type                   | IC <sub>50</sub> Value (µg/mL) | Reference |
|-----------|-------------------------------|--------------------------------|-----------|
| MCF-7     | Breast Adenocarcinoma         | 50 - 59                        | [4][26]   |
| HepG-2    | Liver Carcinoma               | 48                             | [26]      |
| HeLa      | Cervical Cancer               | 207                            | [4]       |
| Caco-2    | Colorectal Adenocarcinoma     | 75                             | [4]       |
| CCRF-CEM  | T-cell Lymphoblastic Leukemia | 32                             | [4]       |

Table 5: Cytotoxic Activity of Fennel Seed Oil/Extract.

Objective: To evaluate the cytotoxic effect of fennel seed oil on cancer cell lines.[4]

Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10<sup>4</sup> cells/well) and allowed to adhere overnight.[4]
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of fennel seed oil (solubilized in DMSO). A vehicle control (DMSO) and an untreated control are also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Calculation:** Cell viability is expressed as a percentage relative to the untreated control. The IC<sub>50</sub> value, the concentration of the oil that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

## Antispasmodic and Digestive Properties

Fennel seed oil is well-regarded for its antispasmodic effects on smooth muscles, particularly in the gastrointestinal tract.[1][27] This property makes it effective in relieving symptoms associated with gut spasms, such as cramps, bloating, and colic in infants.[27][28] The oil is believed to relax intestinal muscles, allowing trapped gases to be released and promoting normal gut motility.[29][30] These effects contribute to its traditional use as a carminative and a remedy for digestive issues like Irritable Bowel Syndrome (IBS).[1][30]

## Conclusion

Fennel seed oil is a complex natural product with a rich chemical profile dominated by bioactive compounds such as trans-anethole, fenchone, and estragole. These constituents confer a wide range of pharmacological properties, which have been substantiated by in vitro experimental data. The oil demonstrates significant antioxidant, anti-inflammatory, broad-spectrum antimicrobial, and selective cytotoxic activities. The well-defined mechanisms, such as the modulation of the MAPK signaling pathway in inflammation, highlight its potential for the development of novel therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of fennel seed oil in a scientifically rigorous manner.

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- To cite this document: BenchChem. ["pharmacological properties of fennel seed oil"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239093#pharmacological-properties-of-fennel-seed-oil]

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